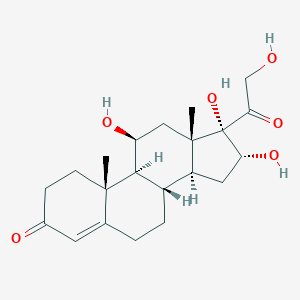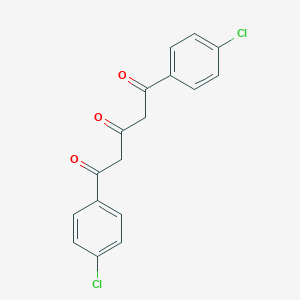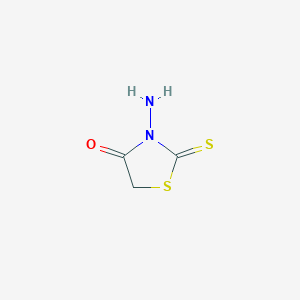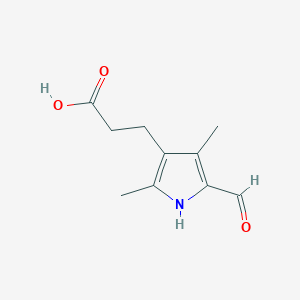
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
概要
説明
“3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” consists of a pyrrole ring which is substituted at the 3-position with a propanoic acid group and at the 5-position with a formyl group . The pyrrole ring itself is substituted at the 2 and 4 positions with methyl groups .
Physical And Chemical Properties Analysis
The molecular weight of “3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” is 195.21 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 195.08954328 g/mol .
科学的研究の応用
Pharmaceutical Applications
The pyrrole moiety is a common feature in many pharmaceutical drugs. This compound, with its formyl and carboxylic acid functional groups, can be used to synthesize new medicinal agents. It has potential applications in the development of drugs with antipsychotic, β-adrenergic antagonist, and anxiolytic properties .
Anticancer Research
Pyrrole derivatives are known to exhibit anticancer activity. This particular compound could be used to develop new chemotherapy agents, especially for leukemia, lymphoma, and myelofibrosis. Its ability to inhibit cellular DNA polymerases and protein kinases makes it a candidate for cancer treatment research .
Antimicrobial Agents
The compound’s structure is conducive to the synthesis of antimicrobial agents. It can be used to create new antibiotics, antifungal, and antiprotozoal drugs. Its effectiveness against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase suggests potential applications in treating viral infections .
Antimalarial Drugs
Pyrrole derivatives have been shown to possess antimalarial properties. This compound could be used as a starting point for the synthesis of drugs targeting malaria, a disease caused by Plasmodium parasites. Its potential to inhibit key enzymes in the parasite’s life cycle makes it a promising candidate for antimalarial drug development .
将来の方向性
The future directions for research on “3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the diverse nature of activities exhibited by pyrrole derivatives, they could be potential sources of new therapeutic agents .
特性
IUPAC Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUILENPFHDHTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363702 | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
CAS RN |
1133-96-6 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

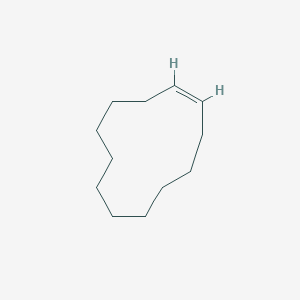

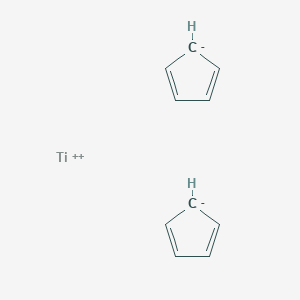
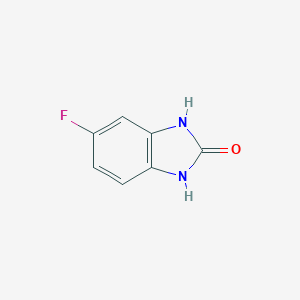
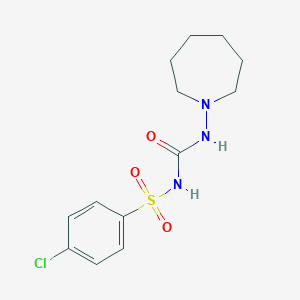
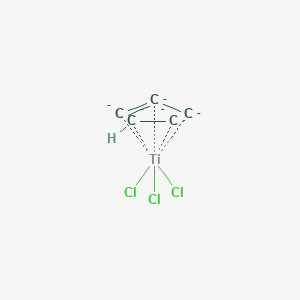
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
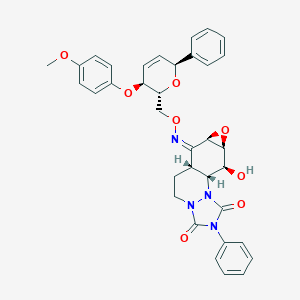
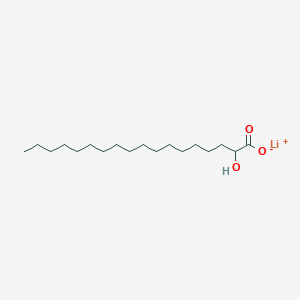
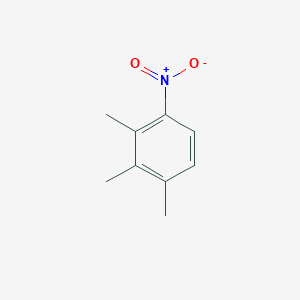
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
